molecular formula C15H22BrNO2 B7954428 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde hydrobromide

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde hydrobromide

Cat. No.: B7954428
M. Wt: 328.24 g/mol
InChI Key: MEUZAADRMLRDDO-UHFFFAOYSA-N
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Description

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde hydrobromide is a chemical compound that features a benzaldehyde core substituted with an azepane ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde hydrobromide typically involves the reaction of 4-methoxybenzaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde hydrobromide can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(Azepan-1-ylmethyl)-4-methoxybenzoic acid.

    Reduction: 2-(Azepan-1-ylmethyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and methoxy group may play a role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a benzaldehyde core.

    4-Methoxybenzaldehyde: Lacks the azepane ring but shares the methoxybenzaldehyde structure.

    Azepane derivatives: Compounds with the azepane ring but different substituents on the benzaldehyde core.

Uniqueness

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde hydrobromide is unique due to the combination of the azepane ring and methoxybenzaldehyde structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-4-methoxybenzaldehyde;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.BrH/c1-18-15-7-6-13(12-17)14(10-15)11-16-8-4-2-3-5-9-16;/h6-7,10,12H,2-5,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUZAADRMLRDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)CN2CCCCCC2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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